molecular formula C10H11BrN2 B2646603 5-Bromo-2-(propylamino)benzonitrile CAS No. 1548576-71-1

5-Bromo-2-(propylamino)benzonitrile

Cat. No.: B2646603
CAS No.: 1548576-71-1
M. Wt: 239.116
InChI Key: XIOWOJIUDDNCBN-UHFFFAOYSA-N
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Description

5-Bromo-2-(propylamino)benzonitrile (molecular formula: C₁₀H₁₁BrN₂) is a brominated benzonitrile derivative featuring a propylamino (-NHCH₂CH₂CH₃) substituent at the 2-position of the aromatic ring. The bromine atom enhances electrophilic reactivity, while the nitrile and amino groups enable hydrogen bonding and participation in nucleophilic reactions.

Properties

IUPAC Name

5-bromo-2-(propylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOWOJIUDDNCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(propylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-nitrobenzonitrile with propylamine. The nitro group is first reduced to an amine, which then reacts with propylamine to form the desired product. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(propylamino)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.

    Oxidation and Reduction Reactions: The propylamino group can undergo oxidation to form corresponding imines or amides. Reduction reactions can further modify the nitrile group to primary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and boronic acid.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Coupling Reactions: Palladium acetate, triphenylphosphine, and boronic acids in a mixture of water and ethanol.

Major Products:

    Substitution Reactions: 5-Hydroxy-2-(propylamino)benzonitrile or 5-alkoxy-2-(propylamino)benzonitrile.

    Oxidation Reactions: 5-Bromo-2-(propylamino)benzamide.

    Reduction Reactions: 5-Bromo-2-(propylamino)benzylamine.

    Coupling Reactions: Various aryl or vinyl-substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-(propylamino)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(propylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the propylamino group can form specific interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound within the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The 2-position substituent significantly influences physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Key Properties of 5-Bromo-2-substituted Benzonitriles
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications/Properties References
5-Bromo-2-methylbenzonitrile C₈H₆BrN 196.04 -CH₃ Lab reagent; synthetic intermediate
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO 198.02 -OH Antiretroviral drugs; osteoporosis therapies
5-Bromo-2-(cyclopropylmethoxy)benzonitrile C₁₁H₁₀BrNO 252.11 -OCH₂C₃H₅ High-purity (97%) intermediate
5-Bromo-2-iodobenzonitrile C₇H₃BrIN 307.92 -I Halogen-exchange reactions
5-Bromo-2-(propylamino)benzonitrile C₁₀H₁₁BrN₂ 239.12 -NHCH₂CH₂CH₃ Potential ligand or drug intermediate Inferred
Key Observations:
  • Steric and Electronic Effects: The methyl group (-CH₃) in 5-bromo-2-methylbenzonitrile provides minimal steric hindrance, favoring reactions like halogenation or coupling . The hydroxy group (-OH) in 5-bromo-2-hydroxybenzonitrile enables strong hydrogen bonding (O–H⋯N distances: ~2.80 Å), influencing crystal packing and solubility . The propylamino group (-NHCH₂CH₂CH₃) likely increases solubility in polar solvents due to hydrogen-bonding capability, while its bulkiness may slow diffusion-controlled reactions compared to smaller substituents.
  • Reactivity: Iodo-substituted analogs (e.g., 5-bromo-2-iodobenzonitrile) are heavier (MW 307.92) and may undergo iodine-specific reactions, such as Ullmann couplings .

Biological Activity

5-Bromo-2-(propylamino)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C11H12BrN
  • Molecular Weight : Approximately 239.12 g/mol
  • Structure : The compound features a bromine atom and a propylamino group attached to a benzonitrile moiety.

Synthesis

The synthesis of this compound typically involves the bromination of 2-(propylamino)benzonitrile, followed by purification processes such as recrystallization or chromatography to obtain the desired purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds based on the indolin-2-one scaffold, which includes brominated derivatives, have shown significant anti-proliferative activity against breast (MCF-7) and lung (A-549) cancer cell lines. The median growth inhibitory concentration (IC50) values for these compounds indicate their effectiveness in inhibiting tumor cell growth.

CompoundCell LineIC50 (µM)
This compoundA-549TBD
Indolin-2-one derivativeMCF-739.53 ± 2.02
Indolin-2-one derivativeA-54927.65 ± 2.39

The evaluation of apoptotic markers such as caspases and Bcl-2 has been conducted to understand the mechanism of action of these compounds, suggesting that they induce apoptosis in cancer cells through the intrinsic pathway .

Case Studies

  • Antitumor Activity :
    A study examined the effects of various brominated compounds on tumor cell lines, revealing that those with similar structures to this compound exhibited significant cytotoxic effects, particularly in breast and lung cancer models .
  • Mechanistic Insights :
    Molecular docking studies have provided insights into how these compounds interact with cellular targets such as VEGFR-2, which is crucial for tumor angiogenesis. The binding affinities and interaction modes suggest that modifications in the side chains can lead to enhanced biological activity .
  • Pharmacokinetics and Toxicology :
    Preliminary toxicity assessments have indicated that while some derivatives exhibit strong anticancer properties, they also show moderate cytotoxicity towards non-tumorigenic cells (e.g., MCF-10A), necessitating further investigation into their therapeutic indices .

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